1-(2,3-Dimercaptophenyl)propan-1-one
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Overview
Description
1-(2,3-Dimercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol This compound is characterized by the presence of two mercapto groups (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(2,3-Dimercaptophenyl)propan-1-one typically involves the reaction of 2,3-dimercaptobenzaldehyde with a suitable ketone under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,3-Dimercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form the corresponding alcohol.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of thioethers or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s mercapto groups can interact with biological thiols, making it useful in studying redox biology and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-Dimercaptophenyl)propan-1-one involves its interaction with molecular targets through its mercapto groups. These groups can form covalent bonds with thiol-containing proteins, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
1-(2,3-Dimercaptophenyl)propan-1-one can be compared to other thiol-containing compounds such as:
2,3-Dimercaptopropanol: Known for its use in chelation therapy.
Dithiothreitol (DTT): Commonly used as a reducing agent in biochemical research.
Glutathione: A tripeptide with critical roles in cellular redox balance.
Properties
Molecular Formula |
C9H10OS2 |
---|---|
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-[2,3-bis(sulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C9H10OS2/c1-2-7(10)6-4-3-5-8(11)9(6)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
AMTOBLCRVVQIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)S)S |
Origin of Product |
United States |
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